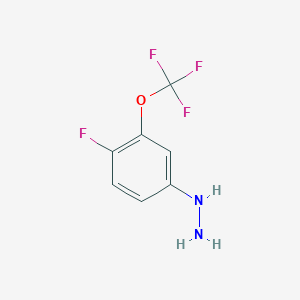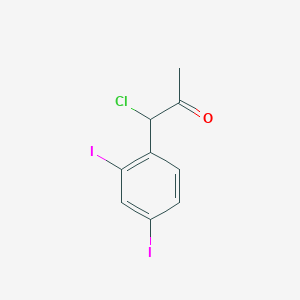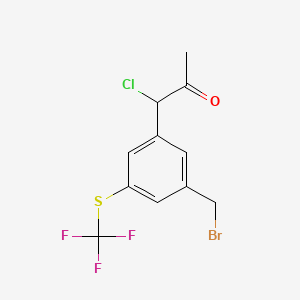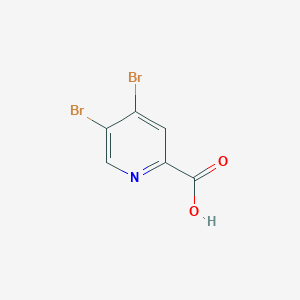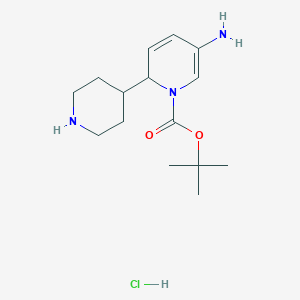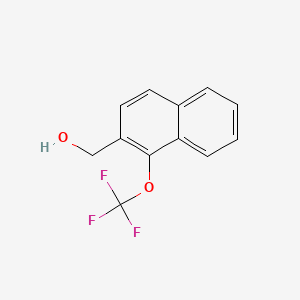
Norprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norprogesterone is synthesized through a series of chemical reactions. One notable method involves the Birch reduction of 3-methoxy-estradiol to produce a 19-nortestosterone derivative, which is then transformed through several chemical steps into 19-norprogesterone . This method was developed by G. Rosenkranz and C. Djerassi in 1951 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Norprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced progestins.
Substitution: Introduction of functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydroxylated derivatives: Resulting from oxidation reactions.
Reduced progestins: Formed through reduction processes.
Functionalized steroids: Produced via substitution reactions.
Scientific Research Applications
Norprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating reproductive processes.
Medicine: Utilized in the development of hormonal contraceptives and treatments for gynecological disorders.
Industry: Employed in the production of synthetic hormones and related pharmaceuticals.
Mechanism of Action
Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension . Additionally, it influences reproductive physiology by modulating the endometrial environment and inhibiting ovulation .
Comparison with Similar Compounds
Progesterone: The natural hormone with similar progestogenic activity.
Norethindrone: A synthetic progestin derived from 19-nortestosterone.
Medroxyprogesterone acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Comparison: Norprogesterone is unique in its structural simplicity, lacking the C19 methyl group found in progesterone. This structural difference enhances its progestogenic potency compared to progesterone . Unlike norethindrone, which is orally active, this compound is primarily active when administered parenterally . Medroxyprogesterone acetate, while similar in function, has a different chemical structure and pharmacokinetic profile .
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1 |
InChI Key |
IWSXBCZCPVUWHT-SNOJSKPISA-N |
Isomeric SMILES |
CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)

